molecular formula C13H16N2O3 B2794600 4-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid CAS No. 462067-24-9

4-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid

Cat. No. B2794600
CAS RN: 462067-24-9
M. Wt: 248.282
InChI Key: WRSTWQPLXZDMSI-UHFFFAOYSA-N
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Description

“4-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid” is a compound with the CAS Number: 1146299-31-1 . It has a molecular weight of 234.25 . It is also known as 4-(pyrrolidine-1-carboxamido)benzoic acid .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14N2O3/c15-11(16)9-3-5-10(6-4-9)13-12(17)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,17)(H,15,16) .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study focused on the degradation processes of nitisinone, a compound related to the pyrrolidine ring, highlighting the stability of nitisinone under various conditions and identifying its degradation products. This research contributes to a better understanding of the properties and potential risks associated with nitisinone's medical application, emphasizing the importance of stability in pharmaceutical compounds (Barchańska et al., 2019).

Pyrrolidine in Drug Discovery

Another study explores the versatility of the pyrrolidine ring in drug discovery, underlining its role in creating novel biologically active compounds. The pyrrolidine scaffold's contribution to the stereochemistry and three-dimensional coverage of molecules aids in enhancing target selectivity across a range of diseases, providing a foundation for the development of new therapeutic agents (Li Petri et al., 2021).

Influence of Metals on Biological Ligands

Research on the influence of metals on the electronic systems of biologically important ligands, including benzoic acid derivatives, sheds light on how metals can perturb and stabilize the electronic systems of these molecules. This understanding is crucial for designing compounds with specific reactivities and durabilities, potentially leading to the development of new drugs or materials with tailored properties (Lewandowski et al., 2005).

Pharmacokinetics and Dietary Exposures

A physiologically-based pharmacokinetic analysis of benzoic acid across species (rats, guinea pigs, humans) provides insights into metabolic and dosimetric variations, emphasizing the implications for dietary exposures and reducing interspecies uncertainty factors. This research is pivotal in understanding the safe levels of benzoic acid consumption and its metabolites in food preservation (Hoffman & Hanneman, 2017).

properties

IUPAC Name

4-[(2-pyrrolidin-1-ylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(9-15-7-1-2-8-15)14-11-5-3-10(4-6-11)13(17)18/h3-6H,1-2,7-9H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSTWQPLXZDMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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